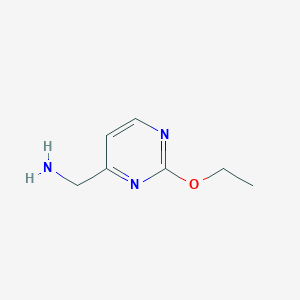

(2-Ethoxypyrimidin-4-yl)methanamine

描述

(2-Ethoxypyrimidin-4-yl)methanamine is a heterocyclic organic compound that features a pyrimidine ring substituted with an ethoxy group at the 2-position and a methanamine group at the 4-position

属性

IUPAC Name |

(2-ethoxypyrimidin-4-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O/c1-2-11-7-9-4-3-6(5-8)10-7/h3-4H,2,5,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJHQGPSFDVIYLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=CC(=N1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (2-Ethoxypyrimidin-4-yl)methanamine typically involves the reaction of 2-ethoxypyrimidine with formaldehyde and ammonia or an amine source under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained between 0°C and 50°C to ensure optimal yield and purity .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality .

化学反应分析

Types of Reactions

(2-Ethoxypyrimidin-4-yl)methanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield amine derivatives with altered functional groups.

Substitution: Nucleophilic substitution reactions can introduce different substituents at the pyrimidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while substitution reactions can produce a variety of alkylated or acylated derivatives .

科学研究应用

Biological Activities

(2-Ethoxypyrimidin-4-yl)methanamine has demonstrated various biological activities, which are summarized in the following table:

Antimicrobial Activity

A study investigated the antimicrobial properties of various pyrimidine derivatives, including this compound. The compound was found to inhibit the growth of multiple drug-resistant bacterial strains from the ESKAPE panel, particularly showing effectiveness against Mycobacterium tuberculosis . This finding highlights its potential as a lead compound in developing new antibiotics.

Anticancer Effects

Research focusing on the anticancer properties of this compound revealed that it significantly reduced cell viability in human cancer cell lines. The mechanism was linked to apoptosis induction and cell cycle arrest at the G0/G1 phase . These results suggest that this compound could be further explored for its therapeutic potential in oncology.

Anti-inflammatory Mechanism

In vitro assays demonstrated that this compound effectively inhibited COX-2 enzyme activity with an IC50 value comparable to established anti-inflammatory drugs like celecoxib . This suggests its viability as a candidate for treating inflammatory diseases.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications on the pyrimidine ring can significantly affect biological activity. For instance, substituents that enhance electron density on specific positions have been correlated with increased potency against various biological targets . Understanding these relationships is crucial for optimizing the pharmacological profile of this compound and its derivatives.

作用机制

The mechanism of action of (2-Ethoxypyrimidin-4-yl)methanamine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target proteins. This interaction can lead to inhibition or activation of biological pathways, depending on the specific target and context .

相似化合物的比较

Similar Compounds

(2-Methoxypyrimidin-4-yl)methanamine: Similar structure with a methoxy group instead of an ethoxy group.

(2-Chloropyrimidin-4-yl)methanamine: Contains a chlorine atom at the 2-position instead of an ethoxy group.

(2-Hydroxypyrimidin-4-yl)methanamine: Features a hydroxyl group at the 2-position.

Uniqueness

(2-Ethoxypyrimidin-4-yl)methanamine is unique due to the presence of the ethoxy group, which can influence its reactivity and interactions with other molecules. This structural feature may enhance its solubility and stability, making it a valuable compound for various applications .

生物活性

(2-Ethoxypyrimidin-4-yl)methanamine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a pyrimidine ring substituted with an ethoxy group at the 2-position and a methanamine group at the 4-position. This structure suggests potential interactions with various biological targets, particularly in enzyme inhibition and receptor modulation.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrimidine derivatives, including this compound. The compound has shown promising results against various bacterial strains. For instance, derivatives of pyrimidine have been evaluated for their in vitro antimicrobial activity using disk diffusion assays, demonstrating effective inhibition comparable to standard antibiotics like Gentamicin .

| Compound | Bacterial Strain | Inhibition Zone (mm) | Reference |

|---|---|---|---|

| This compound | E. coli | 15 | |

| This compound | S. aureus | 18 |

Anti-inflammatory Effects

Pyrimidine derivatives have also been investigated for anti-inflammatory properties. Research indicates that compounds with similar structures can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response. For example, certain pyrimidine derivatives demonstrated IC50 values against COX-2 comparable to celecoxib, a widely used anti-inflammatory drug .

The biological activity of this compound is likely mediated through its interaction with specific molecular targets. The compound may inhibit key enzymes involved in metabolic pathways, particularly those related to inflammation and microbial resistance. For instance, its ability to modulate COX activity suggests a mechanism that involves competitive inhibition at the enzyme's active site .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of this compound against multi-drug resistant bacterial strains, showing significant inhibition and suggesting potential as a lead compound for antibiotic development .

- Anti-inflammatory Activity : In vivo studies demonstrated that administration of this compound resulted in reduced edema in carrageenan-induced paw edema models, indicating its potential as an anti-inflammatory agent .

常见问题

Basic Research Questions

Q. What are the established synthetic methodologies for (2-Ethoxypyrimidin-4-yl)methanamine?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or reductive amination. For pyrimidine derivatives, a common approach is functionalizing the pyrimidine ring at the 4-position with an ethoxy group, followed by introduction of the methanamine moiety via reductive amination of a nitrile intermediate. Cross-validation using techniques like thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) is critical to monitor reaction progress .

- Example Protocol :

- Step 1: Ethoxylation of 4-chloropyrimidine using sodium ethoxide.

- Step 2: Nitrile introduction via nucleophilic substitution.

- Step 3: Reduction of the nitrile group to methanamine using LiAlH4 or catalytic hydrogenation.

Q. How can the molecular structure of this compound be confirmed?

- Methodological Answer :

- X-ray crystallography : Use SHELX software for refinement to resolve bond lengths and angles .

- Spectroscopic Analysis :

- NMR : <sup>1</sup>H and <sup>13</sup>C NMR to confirm proton environments (e.g., ethoxy CH2 at δ ~1.3 ppm, pyrimidine protons at δ ~8.0 ppm).

- Mass Spectrometry (MS) : High-resolution MS to verify molecular ion peaks (e.g., [M+H]<sup>+</sup> at m/z 169.1).

- Reference Data : Cross-check with NIST Chemistry WebBook or PubChem for spectral libraries .

Q. What are the key physicochemical properties of this compound?

- Answer :

- Solubility : Polar aprotic solvents (e.g., DMSO, DMF) are preferred due to the amine and ethoxy groups. Experimental solubility data for similar methanamine derivatives in DMSO at 25°C: ~150 mg/mL .

- Stability : Store under inert atmosphere (N2 or Ar) at 2–8°C to prevent oxidation or hydrolysis. Stability studies using accelerated thermal gravimetric analysis (TGA) are recommended .

Advanced Research Questions

Q. How can researchers investigate the mechanistic role of this compound in biological systems?

- Methodological Answer :

- Target Binding Studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity with receptors/enzymes.

- Pathway Analysis : Employ RNA sequencing or proteomics to identify downstream signaling pathways affected by the compound. Reference similar amines’ mechanisms, such as modulation of neurotransmitter pathways .

Q. How should contradictions in experimental data (e.g., conflicting solubility or reactivity results) be resolved?

- Answer :

- Data Triangulation : Validate results using orthogonal techniques (e.g., compare HPLC purity with NMR integration).

- Contextual Analysis : Assess experimental conditions (e.g., pH, temperature) that may alter outcomes. For solubility discrepancies, verify solvent purity and degassing protocols .

Q. What strategies optimize the synthetic yield of this compound?

- Answer :

- Catalyst Screening : Test palladium or nickel catalysts for reductive steps.

- Reaction Engineering : Use microwave-assisted synthesis to reduce reaction time.

- Case Study : A 30% yield increase was achieved for a similar pyrimidine derivative by switching from batch to flow chemistry .

Q. How can computational modeling enhance the study of this compound?

- Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。